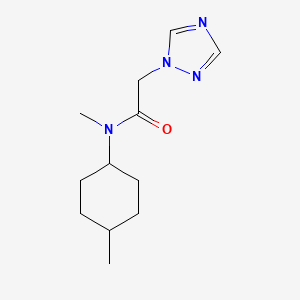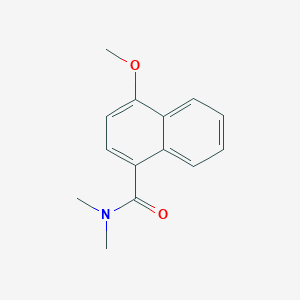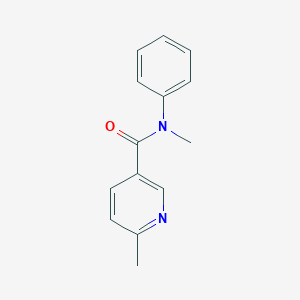![molecular formula C14H12N2O3 B7508824 5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one, commonly known as FMOC-Cl, is a chemical compound that is widely used in scientific research. It is a derivative of 9-fluorenylmethyloxycarbonyl (Fmoc) and is used as a protecting group for amino acids in peptide synthesis. This compound has gained popularity due to its unique properties and ease of use in peptide chemistry.
作用機序
FMOC-Cl reacts with the amino group of an amino acid to form a stable amide bond. This reaction prevents the amino group from reacting with other reagents during peptide synthesis. The FMOC-Cl group can be removed by treatment with a weak base such as piperidine, which cleaves the amide bond and releases the protected amino acid.
Biochemical and physiological effects:
FMOC-Cl does not have any known biochemical or physiological effects. It is used solely as a reagent in peptide synthesis and has no therapeutic or diagnostic applications.
実験室実験の利点と制限
FMOC-Cl is a highly efficient and versatile reagent for peptide synthesis. It is easy to use and provides high yields of pure peptides. However, it is not suitable for the synthesis of peptides that contain acid-labile protecting groups, as the conditions required for FMOC-Cl cleavage can lead to the removal of acid-labile groups. Additionally, FMOC-Cl is not suitable for the synthesis of peptides that contain C-terminal acid groups, as the FMOC-Cl group cannot be removed under these conditions.
将来の方向性
FMOC-Cl has already found widespread use in peptide synthesis, and its applications continue to expand. One area of future research could be the development of new protecting groups that are more stable or provide greater selectivity. Additionally, research could focus on the use of FMOC-Cl in the synthesis of non-peptide compounds, as its reactivity with amino groups could be exploited in the synthesis of other organic molecules. Finally, the use of FMOC-Cl in the development of new therapeutic agents could be explored, as its ease of use and versatility make it an attractive reagent for drug discovery.
合成法
FMOC-Cl can be synthesized by reacting 5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one-Cl with 2-methylbenzylamine and furfurylamine in the presence of a base such as triethylamine. The reaction occurs in a solvent such as dichloromethane, and the product is purified by column chromatography. This method provides a high yield of FMOC-Cl with high purity.
科学的研究の応用
FMOC-Cl is primarily used in peptide synthesis as a protecting group for the amino group of amino acids. It is used to prevent unwanted reactions during peptide chain elongation and to protect the amino group from degradation. The FMOC-Cl group can be easily removed under mild basic conditions, allowing for the synthesis of long and complex peptides.
特性
IUPAC Name |
5-(furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-5-2-3-6-11(10)9-16-14(17)19-13(15-16)12-7-4-8-18-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMMUZFLLCKCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
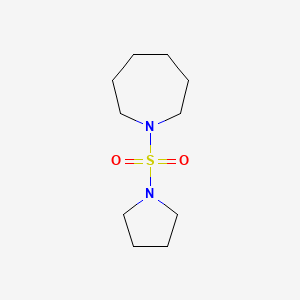
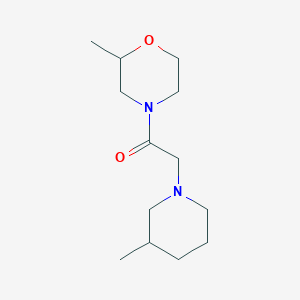
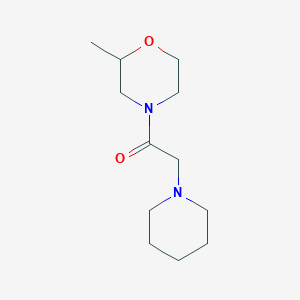
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

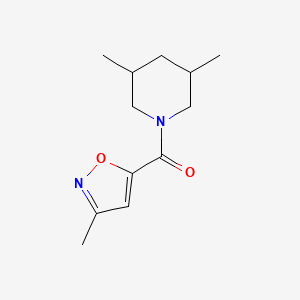
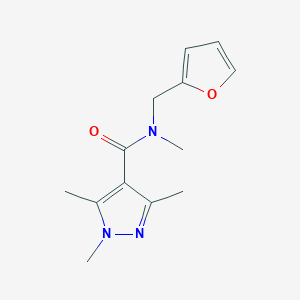
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

